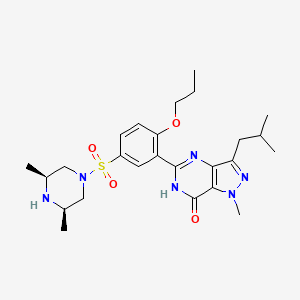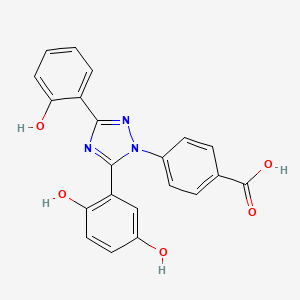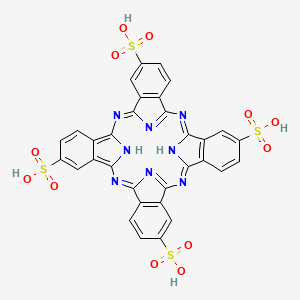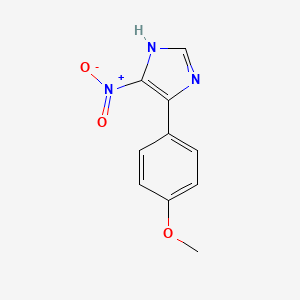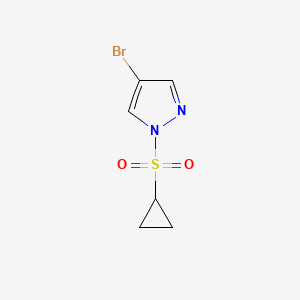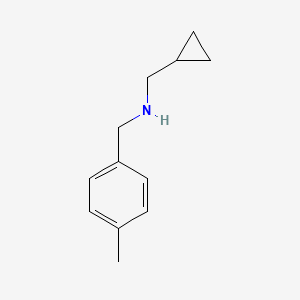
1-cyclopropyl-N-(4-methylbenzyl)methanamine
Vue d'ensemble
Description
1-cyclopropyl-N-(4-methylbenzyl)methanamine (1-CPMM) is a cyclic amine compound that has been studied for its potential applications in a variety of fields. It is a cyclic amine, meaning it contains a nitrogen atom that is part of a ring structure. This structure gives it unique properties and makes it attractive for use in scientific research.
Mécanisme D'action
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential to act as a ligand for various receptors in the body. It has been found to bind to certain receptors, such as the serotonin 5-HT1A receptor, and activate them. This activation can lead to a variety of physiological effects, depending on the specific receptor that is being activated.
Biochemical and Physiological Effects
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential to affect the biochemical and physiological processes in the body. It has been found to have an effect on the synthesis of neurotransmitters, such as serotonin, and can also affect the release of hormones, such as cortisol. In addition, it has been found to affect the activity of enzymes, such as monoamine oxidase, and can also affect the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopropyl-N-(4-methylbenzyl)methanamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its stability, which makes it suitable for use in a variety of laboratory conditions. In addition, it is relatively inexpensive and can be produced in large quantities. However, it is also limited in its solubility, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for 1-cyclopropyl-N-(4-methylbenzyl)methanamine research. One potential direction is to explore its potential for use in drug delivery systems. Another potential direction is to study its potential as a ligand for other receptors, such as the dopamine D2 receptor. In addition, further research into its biochemical and physiological effects could yield new insights into its potential applications in medicine. Finally, its potential for use in drug metabolism studies could be further explored.
Applications De Recherche Scientifique
1-cyclopropyl-N-(4-methylbenzyl)methanamine has been studied for its potential applications in a variety of fields, including biochemistry, organic chemistry, and medicine. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In organic chemistry, it has been used to study the structure and reactivity of organic molecules. In medicine, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Propriétés
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-13-9-12-6-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWSCXTJNOARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(4-methylbenzyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



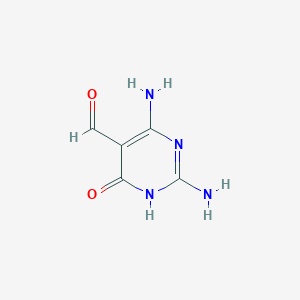
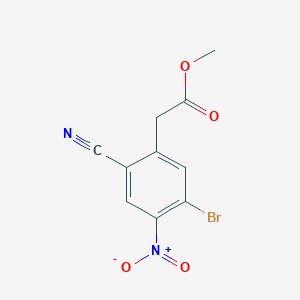
![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460647.png)
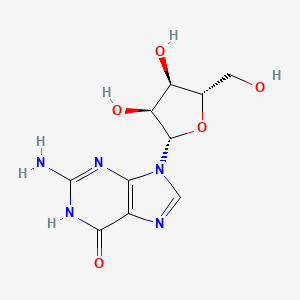
![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)
![5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1460650.png)
